molecular formula C15H22N2O3S B1610405 Methyl phenylalanylmethioninate CAS No. 22248-60-8

Methyl phenylalanylmethioninate

Cat. No.: B1610405
CAS No.: 22248-60-8
M. Wt: 310.4 g/mol
InChI Key: FMYZNHLSFOTKFH-UHFFFAOYSA-N
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Description

Methyl phenylalanylmethioninate is an organic compound that belongs to the class of amino acid derivatives It is synthesized by combining phenylalanine and methionine, two essential amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl phenylalanylmethioninate typically involves the esterification of phenylalanine and methionine. One common method is the reaction of phenylalanine methyl ester with methionine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl phenylalanylmethioninate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl phenylalanylmethioninate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It serves as a substrate in enzymatic studies to understand the role of amino acid derivatives in metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including its role in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl phenylalanylmethioninate involves its interaction with specific molecular targets and pathways. The compound can be metabolized by enzymes to release phenylalanine and methionine, which are then incorporated into proteins or used in other metabolic processes. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of the active amino acids.

Comparison with Similar Compounds

Methyl phenylalanylmethioninate can be compared with other amino acid derivatives, such as:

    Methyl phenylalaninate: Similar in structure but lacks the methionine moiety.

    Methyl methioninate: Similar in structure but lacks the phenylalanine moiety.

    Phenylalanylmethionine: The non-methylated version of the compound.

Uniqueness: this compound is unique due to the presence of both phenylalanine and methionine moieties, which confer specific chemical and biological properties. The combination of these two amino acids in a single molecule allows for diverse applications and interactions in various fields.

Properties

IUPAC Name

methyl 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-20-15(19)13(8-9-21-2)17-14(18)12(16)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYZNHLSFOTKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512377
Record name Methyl phenylalanylmethioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22248-60-8
Record name Methyl phenylalanylmethioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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